molecular formula C7H9N5O2 B3267053 2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 441746-23-2

2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Número de catálogo: B3267053
Número CAS: 441746-23-2
Peso molecular: 195.18 g/mol
Clave InChI: FMQZZQGDXRFANM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a triazolopyrimidine derivative with a methoxymethyl substituent at position 5 and an amino group at position 2. This compound is part of a broader class of triazolopyrimidines, which are recognized for their versatility in medicinal chemistry due to their structural similarity to purines and pyrimidines, enabling interactions with biological targets such as enzymes and receptors .

Key characteristics of this compound include:

  • Molecular Formula: C₈H₁₁N₅O₂.
  • Applications: Triazolopyrimidines are explored for antiviral, anticancer, and enzyme inhibitory activities. Notably, analogs of this compound have shown promise as SARS-CoV-2 main protease (Mpro) inhibitors .

Propiedades

IUPAC Name

2-amino-5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c1-14-3-4-2-5(13)12-7(9-4)10-6(8)11-12/h2H,3H2,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQZZQGDXRFANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N2C(=N1)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327861
Record name 2-amino-5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779210
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

441746-23-2
Record name 2-amino-5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under mild acidic conditions to ensure regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-mediated, catalyst-free synthesis techniques. This method utilizes enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and efficient production .

Análisis De Reacciones Químicas

Types of Reactions

2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include mild acids for regioselective synthesis, neutral ionic liquids for shifting regioselectivity, and microwave irradiation for catalyst-free synthesis .

Major Products Formed

The major products formed from these reactions include various ester-substituted amino-triazolopyrimidine analogs, which have shown promising antiviral activity .

Aplicaciones Científicas De Investigación

2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications:

Mecanismo De Acción

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Differences

Compound Name Substituents Biological Activity Key Findings References
Target Compound : 2-Amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one 5-(methoxymethyl), 2-amino Under investigation (potential antiviral) High purity (98%); safety concerns include flammability and toxicity .
Lead1 (ZINC000621278586) 5-[(5R)-5-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]methyl SARS-CoV-2 Mpro inhibition Binding free energy: −129.266 ± 2.428 kJ/mol; lower toxicity than Lopinavir .
2-Amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one 5-(ethoxymethyl), 2-amino Not reported Higher molecular weight (209.21 g/mol) vs. methoxymethyl analog; commercial availability limited .
5-(Chloromethyl)-2-phenyl-triazolopyrimidin-7-one (S1-TP) 5-(chloromethyl), 2-phenyl Electrochemical studies Exhibits redox activity on carbon graphite electrodes; potential for drug delivery optimization .
5-Methyl-2-trifluoromethyl-triazolopyrimidin-7-one 5-methyl, 2-CF₃ Antimalarial (PfDHODH inhibition) Poor activity against P. falciparum; highlights substituent limitations for specific targets .

Toxicity and Stability

  • The target compound’s methoxymethyl group likely reduces acute toxicity compared to chloromethyl analogs (e.g., S1-TP), which may generate reactive intermediates .
  • Lead1 and Lead2, despite their complex substituents, showed lower toxicity than clinical protease inhibitors, emphasizing the importance of substituent choice in minimizing off-target effects .

Actividad Biológica

2-Amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities , including antiviral , antibacterial , and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C7_7H9_9N5_5O2_2
  • Molecular Weight : 195.18 g/mol
  • CAS Number : 441746-23-2

The mechanism of action of 2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one primarily involves its interaction with specific molecular targets. It has been shown to act as a CDK inhibitor , binding to the ATP-binding site of cyclin-dependent kinases (CDKs), which leads to cell cycle arrest and apoptosis in cancer cells .

Antiviral Activity

Studies have indicated that derivatives of triazolopyrimidines exhibit antiviral properties. Specifically, compounds similar to 2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one have shown effectiveness against various viral infections. For instance, certain analogs have been reported to inhibit viral replication in vitro by interfering with viral polymerases or proteases .

Antibacterial Activity

Research highlights the antibacterial potential of this compound. It has been noted for its efficacy against a range of bacterial strains. The structural features of triazolopyrimidine derivatives contribute to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism .

Anticancer Activity

The anticancer properties of 2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one have been documented through various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The compound's ability to induce apoptosis in these cells is attributed to its interference with cellular signaling pathways involved in cell growth and survival .

Case Studies

  • Antiviral Efficacy : A study evaluating the antiviral effects of triazolopyrimidine derivatives found that certain compounds inhibited the replication of influenza virus in vitro by targeting the viral RNA polymerase .
  • Anticancer Properties : In a comparative study on various triazolopyrimidines, 2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exhibited IC50 values in the low micromolar range against MCF-7 cells, showcasing its potential as a lead compound for further development in cancer therapeutics.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism
AntiviralInfluenza virusInhibition of RNA polymerase
AntibacterialVarious bacterial strainsDisruption of cell wall synthesis
AnticancerMCF-7 (breast cancer)Induction of apoptosis via CDK inhibition

Q & A

Basic Synthesis Methods

Q: What are the most efficient synthetic routes for 2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one? A: The compound can be synthesized via cyclocondensation reactions. A validated approach involves reacting substituted 1,3-diketones or β-keto esters with 3,5-diamino-1,2,4-triazole under reflux in ethanol or DMF. For example, multi-component reactions with aldehydes and ethyl acetoacetate in the presence of APTS (3-Aminopropyltriethoxysilane) catalysts yield triazolopyrimidine derivatives with high regioselectivity . Optimization of solvent polarity (e.g., ethanol/water mixtures) enhances reaction efficiency .

Advanced Synthesis Challenges

Q: How can regioselectivity issues during cyclization of triazolopyrimidine derivatives be resolved? A: Regioselectivity is influenced by substituent electronic effects and reaction conditions. For instance, electron-withdrawing groups on the diketone component favor cyclization at the N1 position. Catalysts like TMDP (trimethylenedipiperidine) in ethanol/water systems improve selectivity by stabilizing transition states . Computational modeling (DFT) of intermediates can predict regiochemical outcomes and guide reagent selection .

Structural Characterization

Q: What analytical techniques are critical for confirming the structure of this compound? A: Use a combination of:

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., NH₂ protons at δ 6.2–6.8 ppm; pyrimidine C5 at δ 160–165 ppm) .
  • X-ray crystallography : Resolves tautomeric forms (e.g., 4H vs. 7H configurations) and hydrogen-bonding networks .
  • Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation pathways .

Biological Activity Screening

Q: What methodologies are used to evaluate the compound’s anticancer potential? A: Standard protocols include:

  • In vitro cytotoxicity assays : Test against MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) cancer lines using MTT or SRB assays. IC₅₀ values <10 µM indicate promising activity .
  • Enzyme inhibition studies : Assess interactions with kinases (e.g., EGFR) via fluorescence polarization or SPR biosensors .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies cell death mechanisms .

Advanced Mechanistic Studies

Q: How can contradictory cytotoxicity data across cell lines be reconciled? A: Discrepancies may arise from:

  • Cellular uptake variations : Measure intracellular concentrations via LC-MS .
  • Metabolic stability : Perform microsomal incubation (human liver S9 fractions) to identify degradation pathways .
  • Target polymorphism : Genotype cell lines for mutations in putative targets (e.g., EGFR L858R) .

Physicochemical Property Optimization

Q: How can solubility and bioavailability be improved for in vivo studies? A: Strategies include:

  • Salt formation : Use hydrochloride or mesylate salts to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxymethyl) .
  • Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .

Computational Modeling

Q: What in silico tools predict binding modes with biological targets? A: Employ:

  • Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., CDK2) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Corrogate substituent effects (e.g., methoxymethyl vs. methyl) on bioactivity .

Stability and Degradation Analysis

Q: What conditions accelerate hydrolytic degradation of this compound? A: Hydrolysis is pH-dependent:

  • Acidic conditions (pH 2) : Cleavage of the triazole-pyrimidine ring via protonation at N4 .
  • Alkaline conditions (pH 9) : Methoxymethyl group undergoes nucleophilic substitution .
  • Photodegradation : UV irradiation (254 nm) generates radical intermediates; monitor via HPLC-DAD .

Advanced Synthetic Modifications

Q: How can selective functionalization at the 5-methoxymethyl group be achieved? A: Use:

  • Protecting groups : Temporarily block the amino group with Boc anhydride to direct alkylation .
  • Cross-coupling reactions : Suzuki-Miyaura with aryl boronic acids in Pd(PPh₃)₄ catalysts .
  • Click chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition for bioconjugation .

Contradictory Spectroscopic Data

Q: How to address discrepancies in NMR assignments for tautomeric forms? A: Combine:

  • Variable-temperature NMR : Detect dynamic equilibria between 4H and 7H tautomers .
  • Isotopic labeling (¹⁵N) : Resolve overlapping signals using J-coupling analysis .
  • IR spectroscopy : Identify NH stretching bands (3200–3400 cm⁻¹) to confirm tautomer dominance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.